5-Chloro-6-phenyl-3,4-dihydropyridin-2(1H)-one
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Overview
Description
5-Chloro-6-phenyl-3,4-dihydropyridin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenyl-3,4-dihydropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, with considerations for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-phenyl-3,4-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using sodium hydroxide or other bases.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridines.
Scientific Research Applications
5-Chloro-6-phenyl-3,4-dihydropyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-phenyl-3,4-dihydropyridin-2(1H)-one depends on its specific biological activity. Generally, dihydropyridines can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, some dihydropyridines act as calcium channel blockers, affecting cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with similar pharmacological properties.
Uniqueness
5-Chloro-6-phenyl-3,4-dihydropyridin-2(1H)-one may have unique structural features or biological activities that distinguish it from other dihydropyridines. Its specific substituents, such as the chloro and phenyl groups, can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
64541-77-1 |
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Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-chloro-6-phenyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H10ClNO/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
InChI Key |
ZRCIQJLAMJMBFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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